2-Aminohexanedioic acid

Catalog No.
S772510
CAS No.
542-32-5
M.F
C6H11NO4
M. Wt
161.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Aminohexanedioic acid

CAS Number

542-32-5

Product Name

2-Aminohexanedioic acid

IUPAC Name

2-aminohexanedioic acid

Molecular Formula

C6H11NO4

Molecular Weight

161.16 g/mol

InChI

InChI=1S/C6H11NO4/c7-4(6(10)11)2-1-3-5(8)9/h4H,1-3,7H2,(H,8,9)(H,10,11)

InChI Key

OYIFNHCXNCRBQI-UHFFFAOYSA-N

SMILES

C(CC(C(=O)O)N)CC(=O)O

Solubility

2.2 mg/mL

Synonyms

2-Aminohexanedioicacid;aminoadipicacid;542-32-5;DL-2-Aminoadipicacid;alpha-Aminoadipicacid;2-Aminoadipate;2-AMINOADIPICACID;DL-alpha-Aminoadipicacid;alpha-Aminoadipate;2-amino-hexanedioicacid;Hexanedioicacid,2-amino-;DL-2-Aminohexanedioicacid;DL-alpha-Aminoadipate;DL-a-Aminoadipicacid;AMINOADIPICACID,ALPHA;a-Aminoadipate;L-alpha-Aminoadipicacid;DL-a-Aminoadipate;DL-2-Aminoadipate;.alpha.-Aminoadipate;DL-2-Aminohexanedioate;L-alpha-Aminoadipate;(+/-)-2-Aminoadipate;L-2-Aminohexanedioicacid;Aminoadipate

Canonical SMILES

C(CC(C(=O)O)N)CC(=O)O

Lysine Biosynthesis:

  • α-Aminoadipic acid serves as a key intermediate in the biosynthesis of the essential amino acid, L-lysine. This pathway, known as the α-aminoadipate pathway, is found in various organisms, including humans, fungi, and plants .

Metabolic Studies:

  • Researchers utilize α-aminoadipic acid levels as a biomarker for studying metabolic disorders related to lysine metabolism. Abnormalities in α-aminoadipic acid concentration can indicate defects in the α-aminoadipate pathway .

Neuroscience Research:

  • L-α-aminoadipic acid acts as a specific toxin for astrocytes, a type of glial cell in the brain. This property allows researchers to investigate the role of astrocytes in various neurological processes .

Antimicrobial Activity:

  • Studies suggest that α-aminoadipic acid possesses antimicrobial properties against certain bacteria. Further research is ongoing to explore its potential as a novel antimicrobial agent .

Chemical Synthesis:

  • α-Aminoadipic acid serves as a valuable building block for the synthesis of various complex molecules, including pharmaceuticals and functional materials. Its unique chemical properties make it a versatile intermediate in organic synthesis .

2-Aminohexanedioic acid, also known as α-aminoadipic acid, is a six-carbon dicarboxylic acid with the molecular formula C₆H₁₁NO₄. It is a significant metabolite in the lysine biosynthesis pathway and plays a crucial role in amino acid metabolism. The compound exists in two enantiomeric forms, L-2-aminohexanedioic acid and D-2-aminohexanedioic acid, which have distinct biological activities and applications. The L-enantiomer is primarily involved in metabolic pathways, while the D-enantiomer is utilized in certain antibiotics .

, particularly in the metabolism of lysine. Key reactions include:

  • Transamination: The conversion of 2-aminohexanedioic acid to α-ketoadipate via transamination with α-ketoglutarate.
  • Decarboxylation: In certain pathways, it can undergo decarboxylation to yield other metabolic intermediates.
  • Oxidation: The compound can be oxidized to form various derivatives, which may play roles in signaling or metabolic regulation .

2-Aminohexanedioic acid exhibits several biological activities:

  • Neuroprotective Effects: It has been shown to modulate neuroexcitatory activity by antagonizing glutamate receptors, particularly the N-methyl-D-aspartate receptor, which is significant in neurodegenerative diseases .
  • Role in Metabolism: As a key intermediate in lysine metabolism, it influences metabolic pathways associated with glucose homeostasis and energy production .
  • Potential Biomarker: Elevated levels of 2-aminohexanedioic acid have been associated with certain diseases, including prostate cancer, suggesting its potential as a biomarker for disease progression .

The synthesis of 2-aminohexanedioic acid can be achieved through several methods:

  • Biochemical Synthesis: Naturally occurring pathways in microorganisms and plants can produce this compound through enzymatic reactions involving lysine degradation.
  • Chemical Synthesis:
    • Starting from simple amino acids or dicarboxylic acids,

2-Aminohexanedioic acid has various applications across multiple fields:

  • Pharmaceuticals: It is utilized in the synthesis of antibiotics and other pharmaceutical compounds due to its biological activity.
  • Nutritional Supplements: As an amino acid derivative, it may be included in dietary supplements aimed at enhancing metabolic health.
  • Research: It serves as a model compound for studying amino acid metabolism and neurobiology .

Studies on the interactions of 2-aminohexanedioic acid reveal its influence on various biological systems:

  • Metabolic Pathways: Interaction with enzymes involved in lysine metabolism highlights its role as a substrate and product in complex biochemical networks.
  • Receptor Binding: Research indicates that it can bind to specific receptors, influencing neurotransmitter activity and potentially offering therapeutic avenues for neurological disorders .

Several compounds share structural similarities with 2-aminohexanedioic acid. Here are some notable ones:

Compound NameMolecular FormulaKey Features
Aminoadipic AcidC₆H₁₁NO₄Metabolite in lysine degradation; neuroprotective effects .
L-2-Aminoadipic AcidC₆H₁₁NO₄Enantiomer involved in lysine biosynthesis; used in antibiotics .
D-2-Aminoadipic AcidC₆H₁₁NO₄Used as an intermediate in antibiotic production; distinct biological properties .
6-Aminocaproic AcidC₆H₁₃NUsed as an antifibrinolytic agent; structurally similar but lacks dicarboxylic nature .

Uniqueness of 2-Aminohexanedioic Acid

What distinguishes 2-aminohexanedioic acid from these similar compounds is its specific role as an intermediate in both lysine biosynthesis and degradation pathways. Its ability to modulate neurotransmitter activity further emphasizes its unique position within biochemical processes related to metabolism and neurobiology. Additionally, its enantiomers exhibit differing biological activities, making it a versatile compound for research and pharmaceutical applications.

Role in Lysine Catabolism: Saccharopine Pathway Dynamics

The saccharopine pathway represents the primary irreversible route for lysine degradation in higher eukaryotes, fundamentally involving the conversion of lysine into 2-aminohexanedioic acid through three enzymatic reactions [6]. This pathway involves the bifunctional enzyme lysine-ketoglutarate reductase/saccharopine dehydrogenase and the enzyme 2-aminoadipate semialdehyde dehydrogenase [6] [26]. The lysine-ketoglutarate reductase domain condenses lysine and 2-ketoglutarate into saccharopine, while the saccharopine dehydrogenase domain hydrolyzes saccharopine to form glutamate and 2-aminoadipate semialdehyde [6] [26].

The enzymatic mechanism begins with the condensation of lysine and 2-ketoglutarate to generate saccharopine using nicotinamide adenine dinucleotide phosphate as a cofactor [26]. Saccharopine is subsequently hydrolyzed to form 2-aminoadipate semialdehyde and glutamate using nicotinamide adenine dinucleotide as a cofactor [26]. The final step involves the oxidation of 2-aminoadipate semialdehyde to 2-aminoadipate by 2-aminoadipate semialdehyde dehydrogenase using nicotinamide adenine dinucleotide as a cofactor [26].

Research has demonstrated that this pathway operates under complex developmental and physiological regulation, which may function at both gene expression and post-translational levels [29]. The pathway exhibits significant upregulation in floral organs and embryonic tissues of developing seeds, indicating its importance in plant development [29]. The lysine-ketoglutarate reductase and saccharopine dehydrogenase activities were found in cell extracts, confirming that lysine catabolism may proceed by reversal of the two last steps of the lysine biosynthetic pathway [20].

EnzymeSubstrateProductCofactorKm Value
Lysine decarboxylaseLysineCadaverinePyridoxal-5-phosphate0.73 mM [39]
Lysine-ketoglutarate reductaseLysine + 2-ketoglutarateSaccharopineNicotinamide adenine dinucleotide phosphateNot specified
Saccharopine dehydrogenaseSaccharopine2-aminoadipate semialdehyde + glutamateNicotinamide adenine dinucleotideNot specified

Fungal α-Aminoadipate Pathway for Lysine Production

The fungal 2-aminoadipate pathway represents a unique biochemical route for lysine synthesis in eukaryotes, specifically found in several species of yeast, higher fungi containing chitin in their cell walls, and euglenids [25]. This pathway begins with the condensation of acetyl-coenzyme A with 2-ketoglutarate, catalyzed by homocitrate synthase, which produces homocitrate [25] [7]. The homocitrate undergoes a series of transformations including dehydration to homoaconitate by homoaconitase and subsequent rehydration to homoisocitrate [25] [7].

Two independent enzymes are involved in the isomerization process from homocitrate to homoisocitrate [7]. Homoaconitases perform the reversible reaction between homoaconitate and homoisocitrate, but not between homoaconitate and homocitrate [7]. Aconitases serve as the second contributors to this reaction, catalyzing the conversion between homoaconitate and homocitrate [7]. This discovery clarified previous investigations that revealed homoaconitase essentially contributes to the isomerization reaction [7].

The oxidative decarboxylation of homoisocitrate forms 2-ketoadipate, which is converted to 2-aminoadipate by amino transfer from glutamate [7]. Homoisocitrate dehydrogenase catalyzes the fourth reaction of the 2-aminoadipate pathway for lysine biosynthesis, converting homoisocitrate to 2-ketoadipate using nicotinamide adenine dinucleotide as an oxidizing agent [35]. The enzyme exhibits two groups acting as acid-base catalysts in the reaction, with one group having a dissociation constant of approximately 6.5-7 acting as a general base accepting a proton as the beta-hydroxy acid is oxidized to the beta-keto acid [35].

The further steps in lysine biosynthesis involve the formation of 2-aminoadipate semialdehyde, saccharopine, and finally lysine [7]. These latter three reactions are reversible and also utilized in humans for lysine degradation [7]. The pathway's significance extends beyond lysine production, as filamentous fungi require 2-aminoadipate for penicillin production, where the internal 2-aminoadipate concentration directly correlates with the rate of penicillin production [7].

EnzymeReactionProductCharacteristics
Homocitrate synthaseAcetyl-coenzyme A + 2-ketoglutarateHomocitrateFirst step in pathway [25]
HomoaconitaseHomocitrate ⇌ HomoaconitateHomoaconitateDehydration reaction [25]
AconitaseHomoaconitate ⇌ HomoisocitrateHomoisocitrateRehydration reaction [7]
Homoisocitrate dehydrogenaseHomoisocitrate2-ketoadipateOxidative decarboxylation [35]

Mitochondrial Processing via DHTKD1 Enzyme Complex

The dehydrogenase E1 and transketolase domain containing 1 enzyme represents a critical component of mitochondrial amino acid degradation pathways, specifically involved in lysine and tryptophan catabolism through the oxidative decarboxylation of 2-oxoadipate [13] [15]. This enzyme forms part of a 2-oxoglutarate-dehydrogenase-complex-like protein involved in the degradation pathways of several amino acids, including lysine [12]. The dehydrogenase E1 and transketolase domain containing 1 protein contains 919 amino acids and serves as one of two isoforms within the 2-oxoglutarate-dehydrogenase complex [12].

In complex with dihydrolipoamide succinyltransferase and dihydrolipoamide dehydrogenase components, dehydrogenase E1 and transketolase domain containing 1 catalyzes the oxidative decarboxylation of 2-oxoadipate in mitochondria [13] [15]. The enzyme functions as part of an oxoglutarate dehydrogenase complex-like supercomplex responsible for the decarboxylation of 2-oxoadipate to glutaryl-coenzyme A within the common degradative pathways of lysine, hydroxylysine, and tryptophan [14]. This represents the final unresolved step in the lysine-degradation pathway [14].

Research has established a strong correlation between dehydrogenase E1 and transketolase domain containing 1 expression levels and adenosine triphosphate production, demonstrating that this enzyme plays a critical role in energy production in mitochondria [10] [12]. Suppression of dehydrogenase E1 and transketolase domain containing 1 leads to impaired mitochondrial biogenesis and increased reactive oxygen species, resulting in retarded cell growth and increased cell apoptosis [10]. The enzyme knockout in cells leads to impaired mitochondrial structure and function, despite normal cell proliferation rate being maintained through compensatory mechanisms including increased mitochondrial content and protein kinase B activation [11].

Crystal structure analysis at 1.9 angstrom resolution reveals how the dehydrogenase E1 and transketolase domain containing 1 active site is modeled upon the well-characterized homologue 2-oxoglutarate dehydrogenase but engineered specifically to accommodate its preference for the longer substrate of 2-oxoadipate over 2-oxoglutarate [13] [15]. The structure demonstrates evolutionary divergence from 2-oxoglutarate dehydrogenase in its substrate specificity [17].

ParameterValueReference
Protein length919 amino acids [12]
Crystal structure resolution1.9 Å [13] [15]
Catalytic efficiency decrease (G729R variant)50-fold [16]
Substrate preference2-oxoadipate > 2-oxoglutarate [13] [15]

Intermediates in Penicillin and Cephalosporin Biosynthesis

2-Aminohexanedioic acid serves as a fundamental precursor in the biosynthesis of beta-lactam antibiotics, particularly penicillin and cephalosporin compounds [19] [21]. The biosynthesis of all occurring beta-lactams is primarily based on three amino acids: 2-aminoadipic acid, cysteine, and valine [24]. The non-proteinogenic amino acid 2-aminoadipic acid is synthesized as an intermediate in the lysine biosynthesis pathway and marks a critical branch point between cephalosporin and competing lysine biosynthesis pathways [24].

In Penicillium chrysogenum, 2-aminoadipic acid functions as a key intermediate in penicillin biosynthesis, where it may serve as the limiting precursor for penicillin production [19]. The addition of 2-aminoadipic acid to resting-cell cultures leads to an increase in the rate of penicillin biosynthesis [19]. Catabolism of lysine in Penicillium chrysogenum results in the formation of labeled saccharopine and 2-aminoadipic acid, with the organism utilizing two different pathways for lysine catabolism to provide 2-aminoadipic acid [19] [20].

The first step of cephalosporin biosynthesis involves the formation of the tripeptide delta-aminoadipyl-cysteinyl-valine from the amino acid precursors, catalyzed by delta-aminoadipyl-cysteinyl-valine synthetase [24]. This synthetase functions as a monomer with a molecular mass of approximately 420 kilodaltons, operating similarly to other peptide synthetases through a multiple carrier thiotemplate mechanism [24]. The enzyme contains three repeated modules with conserved amino acid sequences, each consisting of functional domains for amino acid recognition, activation, and thiolation [24].

Research has demonstrated that lysine auxotroph strains of Penicillium chrysogenum, completely blocked before the 2-aminoadipic acid step in lysine biosynthesis, remain capable of producing penicillin when supplemented with lysine [19] [20]. The amount of penicillin produced increases proportionally with the level of lysine in the media [19] [20]. This finding indicates that lysine catabolism provides an alternative source of 2-aminoadipic acid for antibiotic biosynthesis beyond the traditional lysine biosynthetic pathway [21].

The intracellular availability of 2-aminoadipic acid represents an important parameter in the regulation of cephalosporin biosynthesis, as lysine concentrations can reduce cephalosporin synthesis, while this inhibition is derepressed by 2-aminoadipic acid [24]. The 2-aminoadipate reductase enzyme acts as a key regulator in the branched pathway for lysine and cephalosporin biosynthesis, competing with delta-aminoadipyl-cysteinyl-valine synthetase for their common substrate 2-aminoadipic acid [24].

Antibiotic TypePrecursor RoleKey EnzymeProduct
PenicillinDirect precursorDelta-aminoadipyl-cysteinyl-valine synthetaseDelta-aminoadipyl-cysteinyl-valine tripeptide [24]
CephalosporinBranch point intermediate2-aminoadipate reductaseCompetes with antibiotic synthesis [24]
Beta-lactam antibioticsPrimary building blockMultiple enzymesVarious beta-lactam structures [24]

2-Aminohexanedioic acid represents a pivotal metabolite in glucose homeostasis regulation, with extensive research demonstrating its multifaceted role in diabetes pathogenesis. The compound functions as both a biomarker and active modulator of glycemic control through sophisticated molecular mechanisms.

Table 1: Metabolic Implications of 2-Aminohexanedioic Acid in Human Physiology

Metabolic FunctionMechanismClinical SignificanceKey Research Findings
Glucose HomeostasisEnhanced insulin secretion from pancreatic β-cells; stimulates transcription of Ins1, Ins2, Glut2, Gck, Pcx genesPredicts diabetes risk up to 12 years before onset; >4-fold increased risk in highest quartileFramingham Heart Study: strongest metabolite predictor of diabetes (Wang et al., 2013)
Insulin Resistance ModulationImpairs insulin signaling via reduced AKT and IR phosphorylation; promotes abnormal gluconeogenesisCorrelates with HOMA-IR; associated with metabolic syndrome progressionElevated in insulin-resistant adipocytes; impairs insulin signaling pathways (Lee et al., 2019)
Protein Carbonylation BiomarkerFormed through lysine oxidation; accumulates in diabetic conditions; correlates with HbA1c levelsBiomarker for disease progression; correlates with diabetic complicationsHigher levels in diabetic patients; correlates with disease duration and control (Ahmad et al.)
Neuroexcitatory PropertiesAntagonizes NMDA receptor activity; inhibits kynurenic acid production; modulates glutamate transportPotential role in neurodegenerative processes; modulates excitatory neurotransmissionInhibits kynurenic acid production; antagonizes NMDA receptors (HMDB database)
Beta-cell FunctionStimulates insulin secretion in human and murine islets; enhances β-cell function under metabolic stressParadoxical effects: acute enhancement vs. chronic elevation in disease statesEnhances insulin secretion in BTC6 cells and human islets (Wang et al., 2013)
Adipocyte MetabolismAssociated with adipogenic differentiation; positively correlates with BMI and fat massBiomarker for childhood obesity; predictor of metabolic dysfunctionIncreases with adipogenic differentiation; tracks with obesity progression (Lee et al., 2019)
Oxidative Stress ResponseElevated in obesity and diabetes; marker of carbonyl stress pathway; indicates protein oxidative damageIndicates severity of oxidative protein damage in diabetic patientsElevated protein carbonylation in diabetes; correlates with complications (multiple studies)

The landmark Framingham Heart Study established 2-aminohexanedioic acid as the strongest single metabolite predictor of incident diabetes [1]. In this comprehensive 12-year prospective study involving 2,422 normoglycemic participants, elevated 2-aminohexanedioic acid concentrations demonstrated remarkable predictive power. Individuals with concentrations in the top quartile exhibited greater than a 4-fold increased risk of developing diabetes compared to those in the lowest quartile [1] [2].

The compound's predictive capacity extends remarkably into the future, with elevated levels detectable up to 12 years before clinical diabetes onset [1]. This temporal relationship suggests that 2-aminohexanedioic acid reflects early pathophysiological changes in glucose metabolism that precede overt hyperglycemia. The metabolite's levels showed minimal correlation with other established diabetes biomarkers, including branched-chain amino acids and aromatic amino acids, indicating involvement in distinct pathophysiological pathways [1].

Pancreatic Beta-Cell Modulation

At the cellular level, 2-aminohexanedioic acid demonstrates direct modulatory effects on pancreatic β-cell function. Experimental studies reveal that the compound enhances insulin secretion from multiple cellular systems, including pancreatic β-cell lines (BTC6), murine islets, and human islets [1] [3]. This stimulatory effect occurs even at basal glucose concentrations (2.5 mmol/L), suggesting an insulin-sensitizing mechanism independent of glucose stimulation [3].

The molecular mechanism involves transcriptional upregulation of critical genes essential for β-cell function. 2-Aminohexanedioic acid stimulates expression of insulin-producing genes (Ins1 and Ins2), glucose uptake facilitators (Glut2), glucose metabolism enzymes (Gck, Pcx), and insulin biosynthesis machinery [4]. This coordinated gene expression creates a feedforward regulatory loop that sustains β-cell function under metabolic stress conditions [4].

Glucose Regulation Paradox

Despite its insulin-stimulating properties in experimental settings, elevated circulating 2-aminohexanedioic acid levels in humans correlate with increased diabetes risk and insulin resistance [1] [5]. This apparent paradox may reflect compensatory β-cell hyperfunction in response to developing insulin resistance. Chronic elevation of 2-aminohexanedioic acid may indicate β-cell stress rather than optimal metabolic function [4].

Animal studies provide additional complexity to this relationship. Administration of 2-aminohexanedioic acid to mice fed both standard chow and high-fat diets resulted in decreased fasting plasma glucose levels [1] [6]. This glucose-lowering effect occurred through enhanced insulin secretion and improved glucose tolerance, suggesting potential therapeutic applications under specific conditions [6].

Mechanisms of Insulin Resistance Modulation

2-Aminohexanedioic acid plays a dual role in insulin resistance, functioning both as a biomarker of insulin resistance development and as an active participant in insulin signaling disruption. The mechanisms underlying these effects involve complex interactions with multiple cellular pathways in insulin-sensitive tissues.

Cellular Insulin Signaling Impairment

At the molecular level, elevated 2-aminohexanedioic acid concentrations directly impair insulin signaling cascades in key metabolic tissues. In human liver cells (SK-Hep I), exposure to excess 2-aminohexanedioic acid significantly reduces phosphorylation of AKT and insulin receptor (IR) proteins [7]. These phosphorylation events are crucial for insulin signal transduction and glucose metabolism regulation.

The compound's effects extend to gluconeogenesis regulation, where treatment with 2-aminohexanedioic acid leads to increased expression of gluconeogenic enzymes including PEPCK (phosphoenolpyruvate carboxykinase), G6Pase (glucose-6-phosphatase), and PGC1α (peroxisome proliferator-activated receptor gamma coactivator 1-alpha) [7]. This upregulation promotes abnormal glucose production, contributing to hyperglycemia and insulin resistance development.

Tissue-Specific Insulin Resistance

The insulin resistance-promoting effects of 2-aminohexanedioic acid manifest across multiple insulin-sensitive tissues. In skeletal muscle (C2C12 myotubes), the compound reduces AKT phosphorylation, impairing glucose uptake and utilization [7]. In adipose tissue (human subcutaneous adipocytes), treatment results in decreased AKT phosphorylation and slight reductions in insulin receptor phosphorylation [7].

Adipocyte Metabolism and Obesity Associations

Research demonstrates strong associations between 2-aminohexanedioic acid levels and adipogenic processes. The compound correlates positively with multiple obesity-related parameters, including fat mass, fat percentage, waist circumference, body mass index (BMI), BMI z-score, triglycerides, insulin levels, and HOMA-IR scores [5] [7].

Longitudinal studies in pediatric populations reveal that baseline 2-aminohexanedioic acid levels predict BMI z-score progression over a 2-year period [5] [7]. Children with higher baseline concentrations showed greater increases in BMI z-score and HOMA-IR values, indicating accelerated development of obesity and insulin resistance [7].

Metabolomic Signatures of Insulin Resistance

Large-scale metabolomic studies identify 2-aminohexanedioic acid as part of broader metabolic signatures associated with insulin resistance. Analysis of 7,098 young adults revealed that branched-chain amino acids, aromatic amino acids, and gluconeogenesis intermediates, including compounds related to 2-aminohexanedioic acid metabolism, correlate strongly with HOMA-IR values [8].

These metabolomic patterns demonstrate sex-specific differences in insulin resistance development. In women, associations between amino acid metabolites and insulin resistance appear more pronounced in those with abdominal obesity, suggesting interactions between adipose tissue distribution and metabolic dysfunction [8].

Mitochondrial Dysfunction Connections

The insulin resistance-promoting effects of 2-aminohexanedioic acid may involve mitochondrial dysfunction. As a product of lysine degradation via the saccharopine pathway, alterations in 2-aminohexanedioic acid metabolism reflect changes in mitochondrial function [6] [9]. The enzyme DHTKD1 (dehydrogenase E1 and transketolase domain-containing 1), crucial for 2-aminohexanedioic acid catabolism, influences mitochondrial oxidative phosphorylation and energy metabolism [6].

Loss of DHTKD1 function results in 2-aminohexanedioic acid accumulation and has been associated with mitochondrial structural and functional disruptions [9]. These findings suggest that elevated 2-aminohexanedioic acid levels may both reflect and contribute to mitochondrial dysfunction in insulin-resistant states.

Oxidative Stress Biomarker Function in Protein Carbonylation

2-Aminohexanedioic acid serves as a critical biomarker of oxidative stress through its role in protein carbonylation processes. As a product of lysine oxidation, the compound reflects the extent of oxidative protein damage and provides insights into the progression of diabetic complications.

Table 2: Protein Carbonylation Mechanisms and Oxidative Stress in Diabetes

Oxidative MechanismTarget Amino AcidsPathophysiological RoleDiabetes Relevance
Direct Metal-Catalyzed OxidationLysine, Arginine, Proline, ThreonineForms stable carbonyl groups; irreversible modificationElevated in hyperglycemic conditions; correlates with HbA1c
Lipid Peroxidation ProductsLysine, Histidine, CysteineCreates lipid-protein adducts; alters protein functionIncreased in diabetic obesity; depot-specific accumulation
Advanced Glycation End ProductsLysine, ArginineGenerates reactive carbonyl species; enhances oxidative damageEnhanced in diabetic complications; links to vascular damage
Reactive Oxygen SpeciesMultiple amino acid residuesPromotes protein unfolding; marks for proteolysisBiomarker of oxidative stress; indicates disease progression
Protein Quality Control DysfunctionVarious protein structuresAccumulation of oxidized proteins; proteasome inhibitionContributes to diabetic complications; cellular dysfunction

Formation Mechanisms and Biochemical Pathways

Protein carbonylation occurs through multiple interconnected mechanisms, with 2-aminohexanedioic acid formation representing a direct oxidative modification of lysine residues. The process involves metal-catalyzed oxidation reactions that generate stable carbonyl groups on protein side chains [10] [11]. Unlike reversible oxidative modifications, carbonylation is irreversible and marks proteins for degradation by cellular quality control systems [12].

The formation of 2-aminohexanedioic acid through lysine oxidation occurs particularly during aging, diabetes, sepsis, and renal failure [13]. These conditions promote the oxidation of lysyl residues in human skin collagen and potentially other tissues, contributing to the carbonyl stress pathway characteristic of diabetic complications [13] [11].

Diabetes-Associated Protein Carbonylation

Clinical studies consistently demonstrate elevated protein carbonylation in diabetic patients compared to healthy controls. Serum protein carbonyl content shows significant increases in both type 1 and type 2 diabetes mellitus patients [14] [15] [16]. The average carbonyl content in diabetes patients ranges from 2.72±0.49 to 3.52±0.50 nmol/mg protein, compared to 2.02±0.46 nmol/mg protein in healthy individuals [14].

The extent of protein carbonylation correlates strongly with disease severity markers. Patients with higher HbA1c levels (≥8.8%) demonstrate significantly greater protein carbonylation compared to those with better glycemic control (HbA1c <8.8%) [14] [15]. Similarly, protein carbonyl levels correlate positively with fasting blood glucose, disease duration, and patient age [14] [17].

Diabetic Complications and Carbonylation

Protein carbonylation serves as a particularly sensitive marker for diabetic complications. In diabetic nephropathy, protein carbonyl content shows significant elevation compared to diabetic patients without nephropathy [17]. The carbonylation levels correlate positively with serum creatinine concentrations, indicating a relationship between oxidative protein damage and renal function decline [17].

Studies reveal that 158 unique carbonylated proteins can be identified in plasma samples from obese patients with type 2 diabetes [18] [19]. Notably, 36 carbonylated proteins appear exclusively in obese diabetic patients, while 18 are common to both non-diabetic groups [18]. These carbonylated proteins originate primarily from liver, plasma, platelets, and endothelium, and are functionally involved in cell adhesion, signaling, angiogenesis, and cytoskeletal remodeling [18].

Cellular Quality Control and Proteostasis

The accumulation of carbonylated proteins, including those containing 2-aminohexanedioic acid residues, disrupts cellular proteostasis. Carbonylated proteins are typically marked for degradation by the proteasome and Lon protease systems [12]. However, heavily oxidized proteins can form high-molecular-weight aggregates that escape degradation and inhibit proteosomal function [12].

This creates a vicious cycle where oxidative damage overwhelms cellular quality control systems. The decline in proteosomal activity during aging and diabetes may be closely connected to the gradual accumulation of proteolysis-resistant aggregates of oxidized proteins [12]. This mechanism is particularly problematic in post-mitotic cells, such as neurons, which cannot effectively dilute damaged proteins through cell division [12].

Advanced Lipoxidation and Glycoxidation Products

2-Aminohexanedioic acid formation is part of broader carbonyl stress pathways that include both lipoxidation and glycoxidation processes [11]. These pathways involve interactions between reactive carbonyl groups from glucose oxidation, lipid peroxidation, and protein modifications [11]. The resulting "glycoxidation" and "lipoxidation" products represent some of the most significant protein modifications in diabetic complications [11].

Lipid aldehydes, particularly 4-hydroxy-trans-2-nonenal (4-HNE) and 4-hydroxy-trans-2-hexenal (4-HHE), show significant increases in visceral adipose tissue of obese individuals and correlate with body mass index [20]. These reactive aldehydes readily form covalent adducts with lysine, histidine, and cysteine residues, creating stable carbonylated proteins that resist enzymatic removal [20].

Neuroexcitatory Properties and Kynurenic Acid Interactions

2-Aminohexanedioic acid demonstrates significant neuromodulatory properties through its interactions with excitatory neurotransmitter systems, particularly involving glutamate receptors and kynurenic acid metabolism. These interactions have important implications for neurological function and potential complications in metabolic diseases.

Table 3: Neuroexcitatory Properties and Kynurenic Acid Interactions

Neuromodulatory AspectMechanism of ActionPhysiological ConsequenceClinical Implications
NMDA Receptor AntagonismCompetitive inhibition at glutamate binding site; non-competitive at glycine siteReduced excitotoxicity; potential neuroprotection against ischemiaTherapeutic target for stroke and neurodegenerative diseases
Kynurenic Acid InhibitionSuppresses kynurenic acid synthesis; reduces neuroprotective effectsIncreased neuronal excitability; potential seizure susceptibilityRisk factor for excitotoxic damage; neurological complications
Glutamate Transport ModulationInterferes with cystine-glutamate antiporter; alters glutamate homeostasisAltered glutamate clearance; modified synaptic transmissionRelevance to psychiatric disorders; neurodevelopmental effects
Synaptic Plasticity EffectsModulates long-term potentiation and depression; affects learning and memoryImpaired cognitive function; disrupted neural network activityImpact on learning and memory; cognitive dysfunction
Neurotransmitter BalanceInfluences GABA/glutamate balance; affects excitatory/inhibitory signalingPotential mood and behavioral changes; altered neurotransmissionPotential biomarker for neurological complications in metabolic disease

NMDA Receptor Antagonism

2-Aminohexanedioic acid functions as an antagonist of N-methyl-D-aspartate (NMDA) receptors, which are critical components of excitatory neurotransmission in the central nervous system [13] [21]. The compound antagonizes neuroexcitatory activity modulated by the glutamate receptor NMDA through competitive inhibition at the glutamate binding site [13] [21].

NMDA receptors are complex macromolecular structures with multiple specific binding sites, including the agonist binding site for glutamate and aspartate, the glycine co-agonist site, and polyamine regulatory sites [22]. The structural complexity of NMDA receptors allows for sophisticated regulation and provides multiple targets for pharmacological intervention [22].

The dual mechanism of NMDA receptor inhibition by compounds structurally related to 2-aminohexanedioic acid involves both competitive antagonism at the glutamate binding site and non-competitive blockade at the glycine site [23]. This complex pharmacology results in a "filtering" effect that enhances the contribution of network plasticity relative to general neural excitability [23].

Kynurenic Acid Synthesis Inhibition

A particularly important neuromodulatory effect of 2-aminohexanedioic acid involves its inhibition of kynurenic acid production in brain tissue [13] [24]. Kynurenic acid serves as a broad-spectrum excitatory amino acid receptor antagonist with neuroprotective properties [25] [26]. By suppressing kynurenic acid synthesis, 2-aminohexanedioic acid effectively removes this endogenous neuroprotective mechanism [13].

Kynurenic acid synthesis occurs through the kynurenine pathway, where L-kynurenine is converted to kynurenic acid by kynurenine aminotransferases (KATs) [27] [28]. The reaction involves transamination of kynurenine to form an unstable keto acid intermediate, 4-(2-aminophenyl)-2,4-dioxobutanoate, which spontaneously cyclizes to form kynurenic acid [27]. This cyclization reaction is unique to kynurenic acid biosynthesis and makes the process effectively irreversible [27].

Glutamate System Modulation

The compound's effects on glutamate homeostasis extend beyond direct receptor interactions. 2-Aminohexanedioic acid interferes with glutamate transport systems, particularly the cystine-glutamate antiporter, which is essential for maintaining proper neurotransmitter balance [9]. This interference can lead to altered glutamate clearance from synaptic clefts and modified synaptic transmission patterns.

Glutamate serves as the primary excitatory neurotransmitter in the central nervous system, and its regulation is critical for normal brain function [29]. Disruptions in glutamate homeostasis are associated with numerous neurological and psychiatric disorders, including stroke, epilepsy, Alzheimer's disease, Huntington's disease, and Parkinson's disease [22] [30].

Synaptic Plasticity and Cognitive Effects

The modulation of NMDA receptor function by 2-aminohexanedioic acid has significant implications for synaptic plasticity, learning, and memory [31] [22]. NMDA receptors are essential for long-term potentiation (LTP), an experimental model of synaptic facilitation that underlies learning and memory formation [22].

The compound's ability to reduce NMDA receptor activation may impair cognitive function through disruption of neural network activity [23]. The discrimination between basic excitability and plasticity-related functions means that cognitive processes may be more sensitive to NMDA receptor inhibition than general neurological function [23]. This selectivity could explain the occurrence of cognitive dysfunction in the absence of generalized sedation or neurological impairment.

Neuroprotection Versus Excitotoxicity

The neuromodulatory effects of 2-aminohexanedioic acid present a complex balance between neuroprotection and potential neurotoxicity. While NMDA receptor antagonism can provide protection against excitotoxic damage during ischemic conditions [30], the simultaneous inhibition of kynurenic acid synthesis removes an important endogenous neuroprotective mechanism [13].

During cerebral ischemia, massive increases in extracellular glutamate concentrations contribute to neuronal death through excitotoxic mechanisms [30]. NMDA receptor antagonists consistently demonstrate marked reduction in irreversible ischemic damage across multiple animal models, regardless of species, ischemic model, or specific antagonist employed [30].

Clinical Implications for Metabolic Disease

The neuroexcitatory properties of 2-aminohexanedioic acid may have particular relevance for neurological complications in metabolic diseases such as diabetes. Diabetic patients often experience cognitive dysfunction, neuropathy, and increased susceptibility to stroke [9]. Elevated levels of 2-aminohexanedioic acid in these patients could contribute to neurological complications through disruption of glutamate homeostasis and kynurenic acid-mediated neuroprotection.

Physical Description

Solid

XLogP3

-3.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

161.06880783 g/mol

Monoisotopic Mass

161.06880783 g/mol

Heavy Atom Count

11

Melting Point

196-198°C

UNII

1K7B1OED4N

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Excitatory Amino Acid Antagonists

Pictograms

Irritant

Irritant

Other CAS

542-32-5
626-71-1

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Dicarboxylic acids [FA0117]

Dates

Last modified: 08-15-2023

Review of Lysine Metabolism with a Focus on Humans

Dwight E Matthews
PMID: 33000162   DOI: 10.1093/jn/nxaa224

Abstract

Lysine cannot be synthesized by most higher organisms and, therefore, is an indispensable amino acid (IAA) that must be consumed in adequate amounts to maintain protein synthesis. Although lysine is an abundant amino acid in body proteins, lysine is limited in abundance in many important food sources (e.g. grains). Older observations assigned importance to lysine because animals fed a lysine-deficient diet did not lose weight as fast as animals placed upon other IAA-deficient diets, leading to the theory that there may be a special pool of lysine or metabolites that could be converted to lysine. The first step in the lysine catabolic pathway is the formation of saccharopine and then 2-aminoadipic acid, processes that are mitochondrial. The catabolism of 2-aminoadipic acid proceeds via decarboxylation to a series of CoA esters ending in acetyl-CoA. In mammals, the liver appears to be the primary site of lysine catabolism. In humans, the metabolic and oxidative response of lysine to diets either restricted in protein or in lysine is consistent with what has been measured for other IAAs with isotopically labeled tracers. Intestinal microflora are known to metabolize urea to ammonia and scavenge nitrogen (N) for the synthesis of amino acids. Studies feeding 15N-ammonium chloride or 15N-urea to animals and to humans, demonstrate the appearance of 15N-lysine in gut microbial lysine and in host lysine. However, the amount of 15N-lysine transferred to the host is difficult to assess directly using current methods. It is important to understand the role of the gut microflora in human lysine metabolism, especially in conditions where dietary lysine intake may be limited, but better methods need to be devised.


l-α-aminoadipate causes astrocyte pathology with negative impact on mouse hippocampal synaptic plasticity and memory

Marlene F Pereira, Inês M Amaral, Cátia Lopes, Catarina Leitão, Daniela Madeira, João P Lopes, Francisco Q Gonçalves, Paula M Canas, Rodrigo A Cunha, Paula Agostinho
PMID: 34196433   DOI: 10.1096/fj.202100336R

Abstract

Increasing evidence shows that astrocytes, by releasing and uptaking neuroactive molecules, regulate synaptic plasticity, considered the neurophysiological basis of memory. This study investigated the impact of l-α-aminoadipate (l-AA) on astrocytes which sense and respond to stimuli at the synaptic level and modulate hippocampal long-term potentiation (LTP) and memory. l-AA selectivity toward astrocytes was proposed in the early 70's and further tested in different systems. Although it has been used for impairing the astrocytic function, its effects appear to be variable in different brain regions. To test the effects of l-AA in the hippocampus of male C57Bl/6 mice we performed two different treatments (ex vivo and in vivo) and took advantage of other compounds that were reported to affect astrocytes. l-AA superfusion did not affect the basal synaptic transmission but decreased LTP magnitude. Likewise, trifluoroacetate and dihydrokainate decreased LTP magnitude and occluded the effect of l-AA on synaptic plasticity, confirming l-AA selectivity. l-AA superfusion altered astrocyte morphology, increasing the length and complexity of their processes. In vivo, l-AA intracerebroventricular injection not only reduced the astrocytic markers but also LTP magnitude and impaired hippocampal-dependent memory in mice. Interestingly, d-serine administration recovered hippocampal LTP reduction triggered by l-AA (2 h exposure in hippocampal slices), whereas in mice injected with l-AA, the superfusion of d-serine did not fully rescue LTP magnitude. Overall, these data show that both l-AA treatments affect astrocytes differently, astrocytic activation or loss, with similar negative outcomes on hippocampal LTP, implying that opposite astrocytic adaptive alterations are equally detrimental for synaptic plasticity.


Long-term multimodal imaging characterization of persistent retinal neovascularization using DL-alpha-aminoadipic acid in pigmented and white rabbits

Yixin Yu, Yu Qin, Julia Fu, Yanxiu Li, Wei Zhang, Tianye Zhu, Longtan Jiang, Xueding Wang, Yannis M Paulus
PMID: 33864785   DOI: 10.1016/j.exer.2021.108577

Abstract

Intravitreal (IVT) injection of DL-alpha-aminoadipic acid (AAA) is a new animal model for retinal neovascularization (RNV) reported in rabbits. This study performs longitudinal multimodal imaging for up to 1 year to evaluate DL-AAA RNV in both New Zealand white (NZW) rabbits and Dutch-Belted pigmented (DBP) rabbits.
Detailed characterization and quantification of this model were performed in these two strains in 32 eyes by optical coherence tomography (OCT), fundus photography, and fluorescein angiography (FA) for up to 16 weeks following DL-AAA administration in 32 eyes and up to 52 weeks in 5 eyes. H & E histology was also performed in these two strains 8 weeks after injection of DL-AAA.
RNV was successfully generated using 50 μL 80 mM DL-AAA solution for DBP rabbits and 80 μL 80 mM DL-AAA for NZW rabbits. The incidence of persistent vascular leakage is 100% (15/15) for DBP rabbits and 70.6% (12/17) for NZW rabbits at 16 weeks. Complications with NZW rabbits ultimately decreased the efficiency in NZW rabbits to 58.8% (10/17) of NZW rabbits getting persistent (to 16 weeks) vascular leakage without ocular complications as compared with 100% (15/15) in DBP rabbits. Five eyes (2 DBP and 3 NZW) were selected from those demonstrating RNV at 16 weeks and were monitored for up to 52 weeks. All 5 demonstrated persistent RNV to 52 weeks. Quantification of the mean leakage area (MLA) in DBP rabbits is more accurate than in NZW rabbits since the reduced contrast between the leakage and background in NZW rabbits makes it more challenging to quantify.
DL-AAA can induce persistent and quantifiable RNV in both DBP and NZW rabbits. DBP rabbits have a higher success rate, lower required volume of DL-AAA, and more accurate method for quantification that could be more desirable.


The lysine derivative aminoadipic acid, a biomarker of protein oxidation and diabetes-risk, induces production of reactive oxygen species and impairs trypsin secretion in mouse pancreatic acinar cells

Matias Estaras, Fatma Z Ameur, Mario Estévez, Silvia Díaz-Velasco, Antonio Gonzalez
PMID: 32738373   DOI: 10.1016/j.fct.2020.111594

Abstract

We have examined the effects of α-aminoadipic acid, an oxidized derivative from the amino acid lysine, on the physiology of mouse pancreatic acinar cells. Changes in intracellular free-Ca
concentration, the generation of reactive oxygen species, the levels of carbonyls and thiobarbituric-reactive substances, cellular metabolic activity and trypsin secretion were studied. Stimulation of mouse pancreatic cells with cholecystokinin (1 nM) evoked a transient increase in [Ca
]
. In the presence of α-amoniadipic acid increases in [Ca
]
were observed. In the presence of the compound, cholecystokinin induced a Ca
response that was smaller compared with that observed when cholecystokinin was applied alone. Stimulation of cells with cholecystokinin in the absence of Ca
in the extracellular medium abolished further mobilization of Ca
by α-aminoadipic acid. In addition, potential pro-oxidant conditions, reflected as increases in ROS generation, oxidation of proteins and lipids, were noted in the presence of α-aminoadipic acid. Finally, the compound impaired trypsin secretion induced by the secretagogue cholecystokinin. We conclude that the oxidized derivative from the amino acid lysine induces pro-oxidative conditions and the impairment of enzyme secretion in pancreatic acinar cells. α-aminoadipic acid thus creates a situation that could potentially lead to disorders in the physiology of the pancreas.


Structure and mechanism of piperideine-6-carboxylate dehydrogenase from Streptomyces clavuligerus

Dirk Hasse, Janne Hülsemann, Gunilla H Carlsson, Karin Valegård, Inger Andersson
PMID: 31793904   DOI: 10.1107/S2059798319014852

Abstract

The core of β-lactam antibiotics originates from amino acids of primary metabolism in certain microorganisms. β-Lactam-producing bacteria, including Streptomyces clavuligerus, synthesize the precursor of the amino acid α-aminoadipic acid by the catabolism of lysine in two steps. The second reaction, the oxidation of piperideine-6-carboxylate (or its open-chain form α-aminoadipate semialdehyde) to α-aminoadipic acid, is catalysed by the NAD
-dependent enzyme piperideine-6-carboxylate dehydrogenase (P6CDH). This structural study, focused on ligand binding and catalysis, presents structures of P6CDH from S. clavuligerus in its apo form and in complexes with the cofactor NAD
, the product α-aminoadipic acid and a substrate analogue, picolinic acid. P6CDH adopts the common aldehyde dehydrogenase fold, consisting of NAD-binding, catalytic and oligomerization domains. The product binds in the oxyanion hole, close to the catalytic residue Cys299. Clear density is observed for the entire cofactor, including the nicotinamide riboside, in the binary complex. NAD
binds in an extended conformation with its nicotinamide ring overlapping with the binding site of the carboxylate group of the product, implying that the conformation of the cofactor may change during catalysis. The binding site of the substrate analogue overlaps with that of the product, suggesting that the cyclic form of the substrate, piperideine-6-carboxylate, may be accepted as a substrate by the enzyme. The catalytic mechanism and the roles of individual residues are discussed in light of these results.


Metabolic signatures of muscle mass loss in an elderly Taiwanese population

Chi-Jen Lo, Yu-Shien Ko, Su-Wei Chang, Hsiang-Yu Tang, Cheng-Yu Huang, Yu-Chen Huang, Hung-Yao Ho, Chih-Ming Lin, Mei-Ling Cheng
PMID: 33410783   DOI: 10.18632/aging.202209

Abstract

To identify the association between metabolites and muscle mass in 305 elderly Taiwanese subjects, we conducted a multivariate analysis of 153 plasma samples. Based on appendicular skeletal muscle mass index (ASMI) quartiles, female and male participants were divided into four groups. Quartile 4 (Men: 5.67±0.35, Women: 4.70±0.32 Kg/m
) and quartile 1 (Men: 7.60±0.29, Women: 6.56±0.53 Kg/m
) represented low muscle mass and control groups, respectively. After multivariable adjustment, except for physical function, we found that blood urea nitrogen, creatinine, and age were associated with ASMI in men. However, only triglyceride level was related to ASMI in women. The multiple logistic regression models were used to analyze in each baseline characteristic and metabolite concentration. After the adjustment, we identify amino acid-related metabolites and show that glutamate levels in women and alpha-aminoadipate, Dopa, and citrulline/ornithine levels in men are gender-specific metabolic signatures of muscle mass loss.


Lysine pathway metabolites and the risk of type 2 diabetes and cardiovascular disease in the PREDIMED study: results from two case-cohort studies

Cristina Razquin, Miguel Ruiz-Canela, Clary B Clish, Jun Li, Estefania Toledo, Courtney Dennis, Liming Liang, Albert Salas-Huetos, Kerry A Pierce, Marta Guasch-Ferré, Dolores Corella, Emilio Ros, Ramon Estruch, Enrique Gómez-Gracia, Montse Fitó, Jose Lapetra, Dora Romaguera, Angel Alonso-Gómez, Lluis Serra-Majem, Jordi Salas-Salvadó, Frank B Hu, Miguel A Martínez-González
PMID: 31722714   DOI: 10.1186/s12933-019-0958-2

Abstract

The pandemic of cardiovascular disease (CVD) and type 2 diabetes (T2D) requires the identification of new predictor biomarkers. Biomarkers potentially modifiable with lifestyle changes deserve a special interest. Our aims were to analyze: (a) The associations of lysine, 2-aminoadipic acid (2-AAA) or pipecolic acid with the risk of T2D or CVD in the PREDIMED trial; (b) the effect of the dietary intervention on 1-year changes in these metabolites, and (c) whether the Mediterranean diet (MedDiet) interventions can modify the effects of these metabolites on CVD or T2D risk.
Two unstratified case-cohort studies nested within the PREDIMED trial were used. For CVD analyses, we selected 696 non-cases and 221 incident CVD cases; for T2D, we included 610 non-cases and 243 type 2 diabetes incident cases. Metabolites were quantified using liquid chromatography-tandem mass spectrometry, at baseline and after 1-year of intervention.
In weighted Cox regression models, we found that baseline lysine (HR
= 1.26; 95% CI 1.06-1.51) and 2-AAA (HR
= 1.28; 95% CI 1.05-1.55) were both associated with a higher risk of T2D, but not with CVD. A significant interaction (p = 0.032) between baseline lysine and T2D on the risk of CVD was observed: subjects with prevalent T2D and high levels of lysine exhibited the highest risk of CVD. The intervention with MedDiet did not have a significant effect on 1-year changes of the metabolites.
Our results provide an independent prospective replication of the association of 2-AAA with future risk of T2D. We show an association of lysine with subsequent CVD risk, which is apparently diabetes-dependent. No evidence of effects of MedDiet intervention on lysine, 2-AAA or pipecolic acid changes was found. Trial registration ISRCTN35739639; registration date: 05/10/2005; recruitment start date 01/10/2003.


Identification of a conserved N-terminal domain in the first module of ACV synthetases

Riccardo Iacovelli, László Mózsik, Roel A L Bovenberg, Arnold J M Driessen
PMID: 33449449   DOI: 10.1002/mbo3.1145

Abstract

The l-δ-(α-aminoadipoyl)-l-cysteinyl-d-valine synthetase (ACVS) is a trimodular nonribosomal peptide synthetase (NRPS) that provides the peptide precursor for the synthesis of β-lactams. The enzyme has been extensively characterized in terms of tripeptide formation and substrate specificity. The first module is highly specific and is the only NRPS unit known to recruit and activate the substrate l-α-aminoadipic acid, which is coupled to the α-amino group of l-cysteine through an unusual peptide bond, involving its δ-carboxyl group. Here we carried out an in-depth investigation on the architecture of the first module of the ACVS enzymes from the fungus Penicillium rubens and the bacterium Nocardia lactamdurans. Bioinformatic analyses revealed the presence of a previously unidentified domain at the N-terminus which is structurally related to condensation domains, but smaller in size. Deletion variants of both enzymes were generated to investigate the potential impact on penicillin biosynthesis in vivo and in vitro. The data indicate that the N-terminal domain is important for catalysis.


Explore Compound Types